molecular formula C13H11I B1640945 2-Iodo-4'-methyl-1,1'-biphenyl

2-Iodo-4'-methyl-1,1'-biphenyl

Cat. No. B1640945
M. Wt: 294.13 g/mol
InChI Key: QAJMEIMSXHIHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11I and its molecular weight is 294.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4'-methyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4'-methyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-4'-methyl-1,1'-biphenyl

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

1-iodo-2-(4-methylphenyl)benzene

InChI

InChI=1S/C13H11I/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

QAJMEIMSXHIHPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 10.0 g (54.6 mmol) of 4-methyl-2'-amino-1,1'-biphenyl in 135 mL of water containing 15 mL of concentrated hydrochloric acid was cooled at -5° C. and treated dropwise with a solution of 3.94 g (57.1 mmol) of sodium nitrite in 9.24 mL of water while maintaining the temperature below 0° C. After the addition was complete, the reaction mixture was stirred an additional 10 minutes. The reaction mixture was slowly poured into a vigorously stirred solution of 29.6 g (178 mmol) of potassium iodide and 643 mg (2.5 mmol) of iodine dissolved in 80 mL of water. When the addition was complete, the reaction mixture was slowly warmed to 35° C. and stirred for an additional 25 minutes. The reaction mixture was cooled, and extracted with ethyl ether. The combined extracts were washed with aqueous 10% sodium thiosulfate (3×). aqueous saturated sodium bicarbonate (1×), and water (1×). The extracts were dried over magnesium sulfate, filtered and evaporated under vacuum to yield 14 g of crude product. The product was purified by chromatography over silica gel, eluting with hexanes to yield 9.34 g (31.8 mmol, 58%) of the product. FAB-MS: calculated for C13H11I 294; found 295 (M+1). 1H NMR (200 MHz, CDCl3): 2.42 (s, 3H): 7.14 (dt, 1H), 7.32 (m, 5H), 7.95 (dd, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
9.24 mL
Type
solvent
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
643 mg
Type
catalyst
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diiodobenzene (6.6 g) and tetrakis(triphenylphosphine)palladium(0) (0.34 g) in AR toluene (100 ml) was stirred under a nitrogen atmosphere at ambient temperature. A solution of sodium carbonate (2 g) in water (15 ml) was added. The resulting orange mixture was stirred and heated under reflux while a solution of 4-methylbenzeneboronic acid (1.36 g) in industrial methylated spirit (40 ml) was added dropwise over a period of 40 minutes. The mixture obtained was heated under reflux for an additional 4 hours, then cooled to ambient temperature. Aqueous hydrogen peroxide (30%; 1 ml) was added and the resulting mixture was stirred for 1 hour at ambient temperature. Saturated aqueous sodium chloride solution (50 ml) was then added and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (2×50 ml) and the combined organic phases were washed with saturated aqueous sodium chloride solution (1×70 ml), dried over magnesium sulphate and evaporated to give an orange oil. This oil was triturated with petroleum ether (b.p. 40°-60° C.) (200 ml) to give a gum which was partially purified by flash chromatography on silica gel (eluting with petroleum ether (b.p. 40°-60° C.): ethyl acetate (4:1)) then further purified by high performance liquid chromatography on a silica column (eluting with petroleum ether (b.p. 60°-80° C.) at 200 ml/minute), to give the intermediate compound 2'-iodo-4-methylbiphenyl as a colourless oil (1.3 g).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.